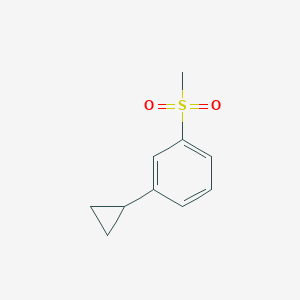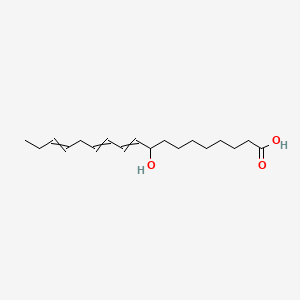
10,12,15-Octadecatrienoic acid, 9-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9(S)-Hydroxy-10,12,15-octadecatrienoic acid, commonly known as 9(S)-HOTrE, is a hydroxylated fatty acid derived from linolenic acid. It is a member of the oxylipin family, which are oxygenated derivatives of polyunsaturated fatty acids. These compounds play significant roles in various biological processes, including inflammation, immunity, and cell signaling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9(S)-Hydroxy-10,12,15-octadecatrienoic acid typically involves the enzymatic oxidation of linolenic acid. The process can be carried out using lipoxygenase enzymes, which catalyze the addition of molecular oxygen to linolenic acid, resulting in the formation of 9(S)-HOTrE. The reaction conditions generally include:
Substrate: Linolenic acid
Enzyme: Lipoxygenase
Solvent: Aqueous buffer solution
Temperature: 25-37°C
pH: 7.0-8.0
Industrial Production Methods
In an industrial setting, the production of 9(S)-Hydroxy-10,12,15-octadecatrienoic acid can be scaled up using bioreactors. The process involves:
Fermentation: Utilizing microorganisms that express lipoxygenase enzymes.
Extraction: Isolating the product from the fermentation broth using organic solvents.
Purification: Employing chromatographic techniques to obtain high-purity 9(S)-HOTrE.
Analyse Des Réactions Chimiques
Types of Reactions
9(S)-Hydroxy-10,12,15-octadecatrienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of keto derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Esterification: Carboxylic acids and acid catalysts like sulfuric acid (H₂SO₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Keto derivatives such as 9-keto-10,12,15-octadecatrienoic acid.
Reduction: Saturated fatty acids.
Esterification: Fatty acid esters.
Substitution: Halogenated fatty acids.
Applications De Recherche Scientifique
9(S)-Hydroxy-10,12,15-octadecatrienoic acid has diverse applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its role in cell signaling and inflammatory responses.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of bio-based lubricants and surfactants.
Mécanisme D'action
The mechanism of action of 9(S)-Hydroxy-10,12,15-octadecatrienoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to peroxisome proliferator-activated receptors (PPARs) and other nuclear receptors.
Pathways: It modulates the expression of genes involved in inflammation and lipid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9(S)-Hydroxy-10,12-octadecadienoic acid (9(S)-HODE)
- 13(S)-Hydroxy-9,11-octadecadienoic acid (13(S)-HODE)
- 12(S)-Hydroxy-5,8,10,14-eicosatetraenoic acid (12(S)-HETE)
Uniqueness
9(S)-Hydroxy-10,12,15-octadecatrienoic acid is unique due to its specific hydroxylation pattern and its role in modulating inflammatory responses. Unlike other hydroxylated fatty acids, 9(S)-HOTrE has a distinct impact on cell signaling pathways, making it a valuable compound for research in inflammation and lipid metabolism.
Propriétés
IUPAC Name |
9-hydroxyoctadeca-10,12,15-trienoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h3-4,6,8,11,14,17,19H,2,5,7,9-10,12-13,15-16H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGGEAZDTKMXSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CC=CC(CCCCCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
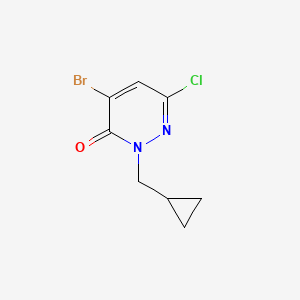
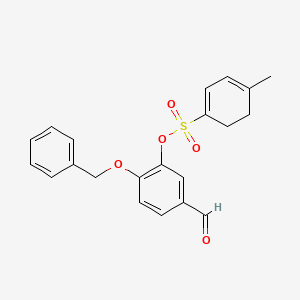
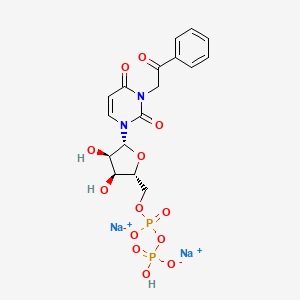
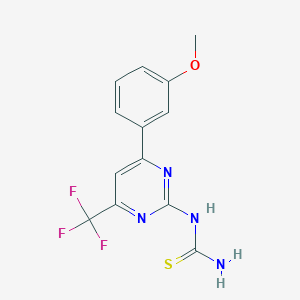
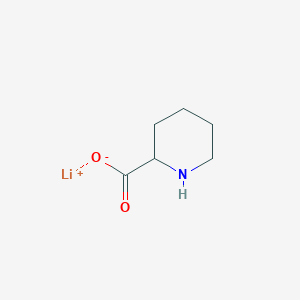
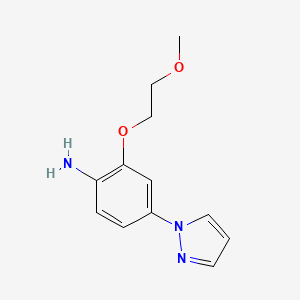
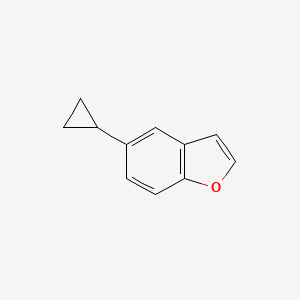
![2-Azabicyclo[2.2.1]heptan-6-one Hydrochloride](/img/structure/B13720465.png)

![2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetic acid](/img/structure/B13720467.png)
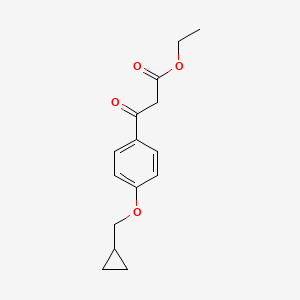
![(4Ar,6as,7s,9bs)-N-(1-hydroxy-2-methyl-2-propanyl)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/structure/B13720494.png)

